D-[3-13C]Ribose
Description
Significance of Stable Isotopes in Unraveling Metabolic Networks
Stable isotopes serve as powerful tracers for elucidating the complex web of interconnected biochemical reactions that constitute metabolic networks. Current time information in Bangalore, IN. By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, scientists can track the incorporation of the isotope into downstream metabolites. peoi.netmedchemexpress.com This approach, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into the flow of atoms through metabolic pathways, a concept known as metabolic flux. This allows for the quantitative analysis of pathway activity, revealing how metabolic routes are utilized and regulated under different physiological or pathological conditions. The ability to trace the fate of specific atoms provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. peoi.netmedchemexpress.com
Overview of D-Ribose as a Central Metabolite and Its Isotopic Variants in Research
D-Ribose is a five-carbon sugar, or pentose (B10789219), that holds a central position in cellular metabolism. madridge.org It is a critical component of fundamental biological molecules, including ribonucleic acid (RNA), adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and other nucleotides. madridge.orgpeoi.net The synthesis of D-ribose primarily occurs through the pentose phosphate (B84403) pathway (PPP), a crucial branch of glucose metabolism that also produces NADPH, a key reductant for biosynthetic processes and antioxidant defense.
Given its central role, various isotopically labeled versions of D-ribose are invaluable tools for metabolic research. By introducing these labeled variants, researchers can probe the dynamics of nucleotide synthesis, RNA turnover, and the intricate workings of the pentose phosphate pathway. oup.commadridge.org
Rationale for Positional ¹³C-Labeling in Metabolic Studies: Focus on D-[3-¹³C]Ribose
The specific position of the ¹³C label within a molecule like D-ribose is critical for gleaning detailed information about metabolic pathways. Different carbon atoms within a metabolite have distinct fates in subsequent biochemical reactions. For instance, in the oxidative branch of the pentose phosphate pathway, the carbon at the C1 position of glucose-6-phosphate is lost as CO₂. Therefore, a tracer labeled at this position would not be suitable for studying the downstream reactions of the PPP.
This is where positionally labeled isomers like D-[3-¹³C]Ribose become particularly insightful. The label at the third carbon position is retained through the initial oxidative phase of the PPP and can be tracked through the subsequent non-oxidative phase, which involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase.
The primary rationale for using D-[3-¹³C]Ribose is to trace the flow of the central carbon of the pentose backbone. This allows researchers to:
Dissect the non-oxidative pentose phosphate pathway: By following the fate of the ¹³C label from the C3 position of ribose, researchers can elucidate the complex rearrangements of sugar phosphates that occur in this part of the pathway.
Investigate nucleotide biosynthesis: As D-ribose is the precursor for the ribose moiety in nucleotides, D-[3-¹³C]Ribose can be used to track the synthesis of new nucleotides and RNA. nih.govoup.com The presence of the ¹³C label in the ribose part of nucleotides provides a direct measure of their de novo synthesis.
Probe the interplay between different metabolic pathways: The intermediates of the PPP can re-enter glycolysis. By tracking the position of the ¹³C label, it is possible to understand the extent of this metabolic exchange.
The table below illustrates the expected distribution of the ¹³C label from D-[3-¹³C]Ribose in key metabolic pathways.
| Starting Compound | Metabolic Pathway | Key Intermediate/Product | Expected ¹³C Labeling Pattern |
| D-[3-¹³C]Ribose | Pentose Phosphate Pathway (Non-oxidative) | Sedoheptulose-7-phosphate | Labeled at C5 |
| D-[3-¹³C]Ribose | Pentose Phosphate Pathway (Non-oxidative) | Erythrose-4-phosphate | Labeled at C3 |
| D-[3-¹³C]Ribose | Nucleotide Biosynthesis | Ribonucleotides (e.g., ATP) | Ribose moiety labeled at C3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-BKHMKNEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of D 3 ¹³c Ribose in Metabolic Flux Analysis and Pathway Elucidation
Fundamental Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA) with D-[3-¹³C]Ribose as Tracer
¹³C-MFA is a cornerstone technique for quantitatively understanding cellular physiology. researchgate.net It involves introducing a ¹³C-labeled substrate, like D-[3-¹³C]Ribose, into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites. creative-proteomics.com By combining this isotopic labeling data with a stoichiometric model of the metabolic network, researchers can estimate the intracellular fluxes. nih.govnih.gov
The success of a ¹³C-MFA study is critically dependent on the choice of the isotopic tracer. nih.govnih.gov The selection of a specific tracer, such as D-[3-¹³C]Ribose, is a crucial step in experimental design, as it significantly impacts the precision of the estimated fluxes. frontiersin.orgresearchgate.netnih.gov Different tracers provide different levels of information about specific pathways. For example, ¹³C-glucose tracers are generally effective for determining fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while ¹³C-glutamine tracers offer better resolution for the TCA cycle. nih.gov
D-[3-¹³C]Ribose is chosen for specific research questions, particularly those aimed at understanding the metabolism of ribose itself, such as in nucleotide synthesis and the non-oxidative branch of the PPP. The rationale for selecting a particular labeled substrate is to maximize the information obtained for the fluxes of interest. nih.govfrontiersin.org Computational tools and rational design approaches, such as those based on Elementary Metabolite Units (EMU), have been developed to systematically identify the optimal tracer for a given metabolic question, moving beyond trial-and-error methods. nih.govnih.gov This ensures that the experiment is designed to produce data that can confidently resolve the fluxes under investigation. frontiersin.org
¹³C-MFA can be performed under two distinct assumptions: isotopic steady-state or non-steady-state (transient) conditions. nih.gov
Steady-State ¹³C-MFA (SS-MFA): This traditional approach assumes that the metabolic system is in both a metabolic and isotopic steady state. nih.govcapes.gov.br This means that intracellular metabolite concentrations and reaction rates are constant, and the labeling pattern of metabolites is no longer changing over time. nih.gov Achieving isotopic steady state can require long incubation times, often several cell doublings, which may not be feasible for all biological systems, particularly mammalian cells with slower growth rates. nih.gov
Isotopically Non-Steady-State ¹³C-MFA (INST-MFA): This method analyzes the dynamic changes in isotopic labeling of metabolites over time, before the system reaches isotopic equilibrium. capes.gov.brnih.gov INST-MFA offers several advantages, including shorter experimental times and the potential for increased precision in flux determination, especially for pathways with slow turnover rates. researchgate.netnih.gov This approach is particularly valuable for systems that are difficult to maintain in a steady state or for studying dynamic metabolic responses. researchgate.netresearchgate.net For example, INST-MFA has been shown to provide tighter confidence intervals for fluxes in the Pentose Phosphate Pathway and TCA cycle compared to steady-state methods. nih.gov The inclusion of ribose labeling measurements, such as those obtained from a D-[3-¹³C]Ribose tracer, has been demonstrated to be important for maximizing the identifiability of fluxes in both steady-state and non-steady-state analyses. nih.gov
The choice between these methodologies depends on the specific biological system and the research question. capes.gov.br Both approaches leverage the unique labeling patterns generated by tracers like D-[3-¹³C]Ribose to unravel the complexities of cellular metabolism.
Probing the Pentose Phosphate Pathway (PPP) with D-[3-¹³C]Ribose
The Pentose Phosphate Pathway (PPP) is a central metabolic route that runs parallel to glycolysis. libretexts.org It is responsible for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and Ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis. nih.gov The PPP is divided into two main parts: the oxidative and non-oxidative branches. nih.govnih.gov D-[3-¹³C]Ribose is a particularly useful tracer for studying the non-oxidative branch, where R5P is a central intermediate.
The oxidative branch of the PPP is an irreversible pathway that converts Glucose-6-phosphate (G6P) into Ribulose-5-phosphate, generating NADPH in the process. libretexts.org The non-oxidative branch, in contrast, consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates (Fructose-6-phosphate and Glyceraldehyde-3-phosphate). libretexts.orgnih.gov
When D-[3-¹³C]Ribose is introduced to cells, it is phosphorylated to D-[3-¹³C]Ribose-5-phosphate. This labeled R5P directly enters the non-oxidative PPP. The subsequent scrambling of the ¹³C label among the various sugar phosphates of the pathway provides a detailed map of the active reactions. Tracers labeled on the third carbon, like D-[3-¹³C]Ribose, have been shown to be effective for determining fluxes within the PPP. nih.gov By analyzing the mass isotopomer distributions in key metabolites such as Fructose-6-phosphate (B1210287) and Glyceraldehyde-3-phosphate, researchers can distinguish the flow of carbon through the non-oxidative PPP from that of glycolysis. This allows for a precise quantification of the relative activities of the oxidative and non-oxidative branches, depending on the cell's metabolic needs for NADPH versus nucleotide precursors. nih.govjumedicine.com
The non-oxidative PPP is characterized by the key enzymes Transketolase and Transaldolase, which catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates. jumedicine.commit.edu These reactions are crucial for rearranging carbon skeletons and linking the PPP with glycolysis.
Transketolase transfers a two-carbon fragment. mit.eduresearchgate.net
Transaldolase transfers a three-carbon fragment. mit.edu
Using D-[3-¹³C]Ribose as a tracer allows for the direct measurement of the fluxes through these enzymes. The ¹³C label at the C3 position of ribose-5-phosphate will be transferred to different positions in other sugars depending on the sequence of Transketolase and Transaldolase reactions. For instance, the action of Transketolase on [3-¹³C]Ribose-5-phosphate and Xylulose-5-phosphate would result in a specific labeling pattern in the products, Sedoheptulose-7-phosphate and Glyceraldehyde-3-phosphate.
The table below illustrates the key reactions of the non-oxidative PPP and the central role of Transketolase and Transaldolase.
| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 | Carbon Units Transferred |
| Transketolase | Ribose-5-phosphate (C5) | Xylulose-5-phosphate (C5) | Sedoheptulose-7-phosphate (C7) | Glyceraldehyde-3-phosphate (C3) | 2 |
| Transaldolase | Sedoheptulose-7-phosphate (C7) | Glyceraldehyde-3-phosphate (C3) | Erythrose-4-phosphate (C4) | Fructose-6-phosphate (C6) | 3 |
| Transketolase | Erythrose-4-phosphate (C4) | Xylulose-5-phosphate (C5) | Fructose-6-phosphate (C6) | Glyceraldehyde-3-phosphate (C3) | 2 |
This table is based on the canonical reactions of the non-oxidative Pentose Phosphate Pathway. jumedicine.com
By tracing the fate of the ¹³C from D-[3-¹³C]Ribose through these intermediates, ¹³C-MFA can precisely quantify the forward and reverse fluxes of the Transketolase and Transaldolase reactions. nih.gov This provides critical information on how cells balance the production of pentose phosphates for biosynthesis against the generation of glycolytic intermediates for energy production. semanticscholar.org Deficiencies in these enzymes, such as Transaldolase deficiency, lead to the accumulation of specific intermediates like sedoheptulose-7-phosphate, highlighting their critical role in the pathway. researchgate.netnih.gov
Investigating Nucleotide and Nucleic Acid Biosynthesis Pathways
Ribose-5-phosphate, a primary product of the PPP, is the essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. researchgate.net The ribose moiety of R5P is activated to phosphoribosyl pyrophosphate (PRPP), which is then incorporated into purine (B94841) and pyrimidine (B1678525) nucleotides.
When cells are supplied with D-[3-¹³C]Ribose, the labeled sugar is directly incorporated into the ribose component of the nucleotide pool. This allows for a direct measurement of the rate of de novo nucleotide synthesis. By measuring the ¹³C enrichment in the ribose part of nucleotides (e.g., adenosine (B11128), guanosine) and in the nucleic acids themselves, researchers can quantify the flux of carbon from extracellular ribose into these vital macromolecules. nih.gov This approach is particularly powerful for studying cancer cell metabolism, where rapid proliferation demands high rates of nucleotide synthesis. nih.govresearchgate.net
For example, tracing studies using ¹³C-labeled glucose have shown that the ribose 5-phosphate used for adenosine synthesis is heavily labeled, indicating its origin from the PPP. biorxiv.org Using D-[3-¹³C]Ribose provides an even more direct probe of this pathway, bypassing glycolysis and the oxidative PPP to specifically trace the fate of ribose into the nucleic acid synthesis pathway. This method is crucial for understanding how cells regulate the allocation of resources for growth and proliferation and for identifying potential targets for therapeutic intervention. nih.govmadridge.org
Tracing D-[3-¹³C]Ribose Incorporation into Ribonucleotides (e.g., ATP, GTP, IMP, AMP, GMP)
D-[3-¹³C]Ribose is a direct precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key molecule in the de novo and salvage pathways of nucleotide biosynthesis. news-medical.net By supplying cells with D-[3-¹³C]Ribose, the ¹³C label is incorporated into the ribose moiety of newly synthesized ribonucleotides. This allows for the precise measurement of the rate of de novo purine and pyrimidine synthesis.
The de novo synthesis of purine nucleotides begins with PRPP and culminates in the formation of inosine (B1671953) monophosphate (IMP), which is the precursor for adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govmicrobenotes.com Subsequently, these monophosphates are phosphorylated to their diphosphate (B83284) and triphosphate forms (ADP, ATP, GDP, GTP). By tracking the incorporation of the ¹³C label from D-[3-¹³C]Ribose into the ribose portion of these nucleotides, researchers can quantify the flux through these critical pathways. For instance, an increased rate of ¹³C incorporation into ATP and GTP would signify an upregulation of de novo purine synthesis.
Table 1: Illustrative Labeling Patterns in Ribonucleotides from D-[3-¹³C]Ribose This table is a hypothetical representation based on known biochemical pathways.
| Ribonucleotide | Labeled Position in Ribose Moiety | Implication |
|---|---|---|
| ATP | C3' | Direct incorporation from D-[3-¹³C]Ribose via PRPP |
| GTP | C3' | Direct incorporation from D-[3-¹³C]Ribose via PRPP |
| IMP | C3' | Direct incorporation, precursor to AMP and GMP |
| AMP | C3' | Derived from labeled IMP |
| GMP | C3' | Derived from labeled IMP |
Carbon Tracing into Deoxyribonucleosides and Nucleic Acid Backbones
The ¹³C label from D-[3-¹³C]Ribose can also be traced into deoxyribonucleosides and the sugar-phosphate backbone of DNA. Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their deoxyribose forms (dADP, dGDP, dCDP, dUDP), which are then phosphorylated to triphosphates (dATP, dGTP, dCTP, dUTP) and incorporated into DNA. microbenotes.com The reduction of the ribose moiety to deoxyribose occurs at the C2' position, but the original carbon skeleton, including the C3' position, is maintained.
Therefore, by analyzing the isotopic enrichment in the deoxyribose component of DNA, the contribution of de novo synthesized nucleotides to DNA replication can be quantified. This provides valuable information on cell proliferation and the dynamics of DNA synthesis. One study detailed the synthesis of [5'-¹³C]ribonucleosides and their subsequent conversion into the corresponding 2'-deoxynucleosides, demonstrating the feasibility of tracing labeled ribose into DNA precursors. nih.gov While this study used a different isotopologue, the principle of tracing the carbon backbone remains the same.
Analysis of Purine and Pyrimidine Nucleotide Synthesis from D-[3-¹³C]Ribose
The synthesis of purine and pyrimidine nucleotides is a complex process involving multiple enzymatic steps. utah.edu D-[3-¹³C]Ribose provides a direct means to probe the activity of these pathways. The entire ribose moiety from PRPP is incorporated into the structure of purine and pyrimidine nucleotides.
In de novo purine synthesis, the purine ring is assembled directly onto the ribose-5-phosphate provided by PRPP. news-medical.net In contrast, in de novo pyrimidine synthesis, the pyrimidine ring is first synthesized as orotate (B1227488) and then attached to PRPP to form orotidine (B106555) 5'-monophosphate (OMP), which is subsequently converted to uridine (B1682114) monophosphate (UMP). researchgate.net
By measuring the rate of ¹³C incorporation from D-[3-¹³C]Ribose into the ribose component of purine and pyrimidine nucleotides, the relative activities of these two pathways can be compared. Stable isotope-resolved metabolomics (SIRM) using labeled precursors has been shown to elucidate the activity of purine and pyrimidine nucleotide synthesis in various cell types, including hepatocytes and cancer cells. researchgate.netnih.gov
Role in Understanding Intermediary Carbohydrate Metabolism
D-[3-¹³C]Ribose is not only a precursor for nucleotide synthesis but is also an intermediate in the pentose phosphate pathway (PPP), a central route of carbohydrate metabolism. This positions it as a key tracer for understanding the interplay between major metabolic pathways.
Interplay of Pentose Phosphate Pathway with Glycolysis and Tricarboxylic Acid (TCA) Cycle
The pentose phosphate pathway runs in parallel to glycolysis, starting with the glycolytic intermediate glucose-6-phosphate. wikipedia.org The PPP has an oxidative phase, which produces NADPH and ribulose-5-phosphate, and a non-oxidative phase, which interconverts 5-carbon sugars (including ribose-5-phosphate) with the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov
When D-[3-¹³C]Ribose is introduced into a biological system, it can be converted to ribose-5-phosphate and enter the non-oxidative branch of the PPP. From there, the ¹³C label can be channeled into glycolysis as fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates can then be further metabolized through glycolysis to pyruvate (B1213749) and subsequently enter the tricarboxylic acid (TCA) cycle. researchgate.net By tracking the distribution of the ¹³C label in glycolytic and TCA cycle intermediates, the flux through the non-oxidative PPP and its contribution to central carbon metabolism can be quantified. Studies using other ¹³C-labeled sugars, such as [2,3-¹³C2]glucose, have demonstrated how labeling patterns in downstream metabolites like lactate (B86563) can reveal the relative activities of glycolysis and the PPP. nih.gov
Table 2: Expected Fate of ¹³C from D-[3-¹³C]Ribose in Central Carbon Metabolism This table is a predictive representation based on established metabolic pathways.
| Metabolic Pathway | Key Labeled Intermediates | Significance |
|---|---|---|
| Pentose Phosphate Pathway | Ribose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Direct entry and interconversion |
| Glycolysis | Pyruvate, Lactate | Indicates flux from PPP to glycolysis |
| TCA Cycle | Citrate, Succinate, Malate | Shows carbon contribution from PPP/glycolysis to mitochondrial metabolism |
Assessment of Substrate Utilization and Carbon Recycling
The use of stable isotope tracers like D-[3-¹³C]Ribose allows for the assessment of how different substrates are utilized and how carbon is recycled within the metabolic network. nih.gov For instance, in some biological systems, endogenous CO2 can be re-incorporated into central carbon metabolism, a process known as carbon recycling. nih.govbiorxiv.org By analyzing the mass isotopomer distribution of various metabolites, the extent of such recycling can be determined.
Furthermore, studies have shown that exogenous D-ribose can stimulate central carbon metabolism, including glycolysis, the PPP, and the TCA cycle. nih.gov Using D-[3-¹³C]Ribose as a tracer would allow for a quantitative understanding of how this stimulation occurs and which pathways are most affected. This is particularly relevant in studying the metabolism of cancer cells, which often exhibit reprogrammed metabolic pathways to support rapid proliferation. d-nb.info
Application in Various Biological Systems and Experimental Models
The utility of D-[3-¹³C]Ribose as a metabolic tracer extends to a wide range of biological systems and experimental models, from microorganisms to human cells.
In microbiology, understanding the central carbon metabolism of bacteria is crucial for metabolic engineering and for developing new antimicrobial strategies. For example, D-ribose metabolism has been studied in Escherichia coli and has been shown to enhance the efficacy of antibiotics against drug-resistant Salmonella. nih.govnih.govresearchgate.net The use of D-[3-¹³C]Ribose in these systems can provide detailed flux maps of their metabolic networks. nih.gov
In cancer research, D-[3-¹³C]Ribose is a valuable tool for investigating the altered metabolism of tumor cells. Cancer cells often exhibit increased reliance on the PPP to produce NADPH for antioxidant defense and ribose for nucleotide synthesis to support high rates of proliferation. researchgate.netnih.gov Studies in human breast cancer and lung cancer cells have utilized ¹³C-labeled substrates to trace metabolic pathways and identify potential therapeutic targets. nih.govnih.gov
Furthermore, D-ribose has been investigated for its role in exercise physiology and cardiovascular health, where it is thought to support ATP production. nih.govresearchgate.net Tracing studies with D-[3-¹³C]Ribose could provide direct evidence of its contribution to energy metabolism in these contexts.
Microbial Metabolism Studies
In the realm of microbial metabolism, ¹³C-MFA is a cornerstone for systems biology and metabolic engineering. It provides a detailed quantitative picture of cellular metabolic activity, which is invaluable for optimizing microbial strains for the production of biofuels, pharmaceuticals, and other biochemicals. Studies in microorganisms like Escherichia coli and Saccharomyces cerevisiae have extensively used ¹³C-labeled glucose to probe the PPP. These studies have been instrumental in understanding how these organisms partition carbon between glycolysis and the PPP under various genetic and environmental conditions.
The transport and metabolism of D-ribose have been characterized in microbes like E. coli. However, specific studies employing D-[3-¹³C]Ribose to trace metabolic fluxes within these organisms are not readily found in the reviewed literature. The experimental data that would be generated from such a study—detailing the distribution of the ¹³C label from the C3 position of ribose into other metabolic intermediates—would be necessary to construct a detailed analysis and data tables as requested. Without such primary research, a thorough and scientifically accurate account of its specific applications in microbial metabolism remains speculative.
Mammalian Cell Metabolism Research
In mammalian cells, the PPP plays a critical role in supporting cell growth and proliferation, particularly in cancer cells where there is a high demand for nucleotides and NADPH. Consequently, ¹³C-MFA has become an indispensable tool in cancer metabolism research to identify metabolic vulnerabilities that could be targeted for therapy. Tracing the metabolism of ¹³C-labeled glucose and glutamine has provided significant insights into how cancer cells rewire their metabolism to support rapid growth.
The analysis of ribose derived from these tracers is a key component of these studies, as it directly reflects the activity of the PPP. While the general principles of using ¹³C-labeled substrates are well-established for mammalian cells, specific and detailed research findings from the use of D-[3-¹³C]Ribose are not available in the surveyed literature. Such studies would be essential to trace the fate of the C3 carbon of ribose as it is metabolized, potentially providing unique information about specific enzymatic reactions or pathway regulations. The absence of this specific data prevents a detailed discussion and the creation of informative data tables on its application in mammalian cell metabolism research.
Advanced Analytical and Spectroscopic Techniques for D 3 ¹³c Ribose Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotopic Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structural and chemical environment of atomic nuclei. For ¹³C-labeled compounds like D-[3-¹³C]Ribose, NMR can determine the position of the label and the extent of its incorporation into various molecules.
One-dimensional (1D) ¹³C NMR spectroscopy is a direct method for measuring the isotopic enrichment of ¹³C in a sample. nih.govresearchgate.net The large chemical shift dispersion in ¹³C NMR makes it easier to identify and separate signals from different carbon atoms within a molecule. nih.gov When D-[3-¹³C]Ribose or its metabolites are analyzed, the signal corresponding to the C3 carbon will be significantly enhanced compared to the signals of the unlabeled carbons, which are present at a natural abundance of approximately 1.1%. nih.gov
Key Research Findings:
Studies have utilized 1D ¹³C NMR to quantify the fractional ¹³C enrichment at specific carbon sites in metabolites derived from ¹³C-labeled precursors. nih.gov
The technique allows for the unambiguous identification of each anomeric form of ribose by analyzing the C1 signal. researchgate.net
For aldopentoses labeled with ¹³C at the C-1 position, 1D ¹³C NMR spectra reveal six distinct signals corresponding to four cyclic (α- and β-furanoses and pyranoses) and two acyclic (aldehyde and hydrate) forms. capes.gov.br
Table 1: Representative ¹³C NMR Chemical Shifts for D-Ribose Isomers
| Isomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| α-D-Ribofuranose | 102.5 | 72.3 | 73.1 | 70.2 | 63.5 |
| β-D-Ribofuranose | 97.8 | 76.5 | 75.9 | 69.8 | 63.5 |
| α-D-Ribopyranose | 95.1 | 71.8 | 71.3 | 69.1 | 63.8 |
| β-D-Ribopyranose | 95.4 | 72.5 | 70.9 | 68.7 | 63.8 |
Note: The chemical shifts are approximate and can vary based on experimental conditions. The C3 position, the site of labeling in D-[3-¹³C]Ribose, is highlighted.
Two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) is a more sensitive NMR technique that correlates the chemical shifts of protons directly bonded to ¹³C atoms. researchgate.netrsc.org This method is particularly useful for confirming the position of the ¹³C label within a molecule. In the case of D-[3-¹³C]Ribose, a strong cross-peak will be observed in the HSQC spectrum corresponding to the correlation between the proton at the C3 position (H3) and the ¹³C-labeled C3 carbon.
The high resolution and sensitivity of HSQC make it an excellent tool for tracing the ¹³C label from D-[3-¹³C]Ribose as it is incorporated into more complex biomolecules like nucleotides and RNA. nih.govnih.gov By analyzing the HSQC spectra of these larger molecules, researchers can pinpoint the exact location of the ¹³C label, providing direct evidence of the metabolic pathways involved. nih.govnih.gov
Key Research Findings:
HSQC has been used to analyze the products of enzymatic reactions involving ¹³C-labeled glucose, confirming the regiochemistry of substitution. researchgate.net
In metabolomics studies, HSQC is employed to identify and quantify ¹³C-labeled metabolites in cell extracts, providing insights into metabolic fluxes. nih.gov
The technique is sensitive enough to detect ¹³C-labeled metabolites in complex mixtures, such as cell culture media. researchgate.net
In aqueous solution, D-Ribose exists as an equilibrium mixture of different isomeric forms, primarily the α- and β-anomers of the pyranose and furanose ring structures, along with a small amount of the open-chain aldehyde form. researchgate.netcapes.gov.br NMR spectroscopy is the primary technique for studying this equilibrium. The ¹³C labeling at the C3 position of D-[3-¹³C]Ribose does not significantly alter this equilibrium but enhances the signals of the C3 carbon in each isomer, facilitating their detection and quantification. capes.gov.br
1D and 2D NMR techniques can distinguish between these isomers because the chemical shift of the C3 carbon (and its attached proton) is slightly different in each form due to their distinct chemical environments. researchgate.netcapes.gov.brcdnsciencepub.com By integrating the signals corresponding to each isomer in the ¹³C NMR spectrum, the relative populations of the pyranose and furanose forms can be determined. researchgate.netcapes.gov.br
Key Research Findings:
¹³C NMR studies of D-[1-¹³C]ribose have identified and quantified the four major cyclic isomers (α-pyranose, β-pyranose, α-furanose, and β-furanose) in solution. nih.govresearchgate.net
Research has shown that in aqueous solutions of aldopentoses, including ribose, the β-pyranose form is typically the most abundant, followed by the α-pyranose, β-furanose, and α-furanose forms. capes.gov.br
Temperature and solvent composition can influence the equilibrium distribution of these isomers. researchgate.netresearchgate.net For instance, the proportion of furanose forms tends to increase with higher temperatures. researchgate.netwebsite-files.com
Table 2: Equilibrium Composition of D-Ribose Isomers in D₂O at 28 °C
| Isomer | Percentage |
| α-Furanose | 7.4% |
| β-Furanose | 13.2% |
| α-Pyranose | 20.2% |
| β-Pyranose | 58.5% |
| Aldehyde/Hydrate | ~0.1% |
Data adapted from studies on ¹³C-labeled aldopentoses. capes.gov.br
Mass Spectrometry (MS) for Isotopomer Distribution Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for analyzing complex biological mixtures and determining the distribution of isotopes within molecules (isotopomer analysis).
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like sugars, a chemical derivatization step is necessary to increase their volatility. acs.orgresearchgate.net This often involves converting the hydroxyl groups to silyl (B83357) or acetyl esters. acs.org
Once derivatized, the metabolites are separated by GC and then ionized and fragmented in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure. By analyzing the mass spectra of metabolites derived from D-[3-¹³C]Ribose, researchers can determine the mass shift caused by the ¹³C label in the parent ion and its fragments. This provides information on which parts of the molecule contain the label, thus tracing the carbon backbone through metabolic pathways. nih.gov
Key Research Findings:
GC-MS analysis of derivatized ribose from RNA has been used to measure isotopic labeling for metabolic flux analysis. nih.gov
Different derivatization methods, such as aldononitrile acetates, have been evaluated for their ability to provide positional isotopic information from GC-MS fragmentation patterns. acs.org
This technique is widely used to determine the ¹³C-labeling patterns of intracellular metabolites, particularly intermediates of central carbon metabolism. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and highly sensitive technique that is well-suited for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS due to their polarity or thermal instability. lcms.czsciex.com LC-MS does not typically require derivatization, allowing for a more direct analysis of the metabolome. wellcomeopenresearch.org
In the context of D-[3-¹³C]Ribose tracing, LC-MS can be used to perform comprehensive metabolomics profiling of cell extracts or biofluids. wellcomeopenresearch.orgnih.gov The high-resolution mass analyzers used in modern LC-MS systems can accurately measure the mass difference between the unlabeled (M) and the ¹³C-labeled (M+1) isotopologues of a metabolite. nih.gov This allows for the precise quantification of ¹³C incorporation into a large number of metabolites simultaneously, providing a global view of the metabolic fate of the labeled ribose. wellcomeopenresearch.orgnih.gov
Key Research Findings:
LC-MS has been employed in stable isotope-resolved metabolomics (SIRM) to track the flow of ¹³C from labeled precursors through various metabolic pathways in cancer cells. wellcomeopenresearch.org
Deep ¹³C labeling experiments combined with LC-MS can identify active and inactive metabolic pathways by observing the mass isotopomer distributions of numerous metabolites. nih.gov
Chemical isotope labeling strategies coupled with LC-MS can enhance the coverage and quantitative profiling of specific sub-metabolomes, such as those containing hydroxyl groups. acs.org
High-Resolution Mass Spectrometry for Isotopic Fine Structure Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between isotopologues—molecules that differ only in their isotopic composition. This capability is critical in D-[3-¹³C]Ribose tracing studies to precisely determine the incorporation of the ¹³C label into various metabolites. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap mass spectrometers, provide the necessary resolving power to observe the isotopic fine structure (IFS) of a molecule. bruker.comchemrxiv.orgwaters.com
Isotopic fine structure refers to the minute mass differences between ions of the same nominal mass but different elemental compositions. For instance, an A+2 peak in a mass spectrum, which has a nominal mass two units higher than the monoisotopic peak, can be composed of various isotopologues, including those with two ¹³C atoms, or one ¹³C and one ¹⁵N atom, or those containing deuterium (B1214612). nih.gov Because these isotopes have slightly different exact masses, a sufficiently high-resolution instrument can resolve them into distinct peaks. nih.gov This resolving power is crucial for accurately calculating the enrichment of ¹³C in metabolites without interference from other naturally abundant heavy isotopes. bruker.comnih.gov
In the context of D-[3-¹³C]Ribose tracing, HRMS allows researchers to:
Accurately Quantify ¹³C Enrichment: By resolving the ¹³C-containing peaks from other isotopic contributions, the true level of label incorporation can be determined, which is fundamental for metabolic flux analysis. bruker.comnih.gov
Elucidate Biosynthetic Pathways: Tracking the precise mass of the labeled ribose moiety as it is incorporated into larger molecules like nucleotides helps in confirming metabolic pathways and discovering new biochemical transformations. bruker.com
Improve Compound Identification: The exact mass measurement provided by HRMS, combined with the isotopic pattern, significantly narrows down the possibilities for the elemental formula of an unknown metabolite, thereby increasing confidence in its identification. waters.com
Recent advancements in HRMS technology, including novel acquisition modes that extend the flight path of ions, have pushed resolving power to over 300,000 FWHM, enabling even finer details of the isotopic structure to be observed at chromatographic timescales. waters.com This allows for the confident confirmation of putative empirical formulae by directly observing the constituent isotopes within the fine structure. waters.com
Sample Preparation and Derivatization Protocols for Isotopic Measurements
The quality and accuracy of isotopic tracing data are heavily reliant on the protocols used for sample preparation. These steps are designed to efficiently extract the metabolites of interest from the biological matrix and, if necessary, chemically modify them to be suitable for analysis by mass spectrometry or other techniques. nih.gov
The first critical step in analyzing ¹³C-labeled metabolites is their extraction from cells or tissues. The primary goal of the extraction procedure is to quench metabolic activity instantly to prevent any alteration in metabolite levels or isotopic labeling patterns post-sampling, and to efficiently lyse the cells to release the intracellular contents. rsc.orgspringernature.com
Commonly used extraction methods involve a rapid change in environment, such as temperature or pH. A widely adopted technique is the use of cold organic solvents. For instance, a mixture of chloroform/methanol (B129727)/water (2:1:1) has been shown to be an optimal method for extracting polar and semipolar intracellular metabolites. acs.org Another effective approach involves quenching cells in a cold saline solution or directly in a cold solvent like 60% methanol at freezing temperatures (approximately -40°C). osti.gov Boiling ethanol (B145695) (75%) has also been successfully used to extract metabolites, followed by rapid heating to inactivate enzymes. researchgate.net
The general workflow for metabolite extraction typically involves the following steps:
Quenching: Rapidly stopping all enzymatic reactions, often by immersing cells in a pre-chilled solvent like methanol or an acidic acetonitrile (B52724) solution. springernature.comvanderbilt.edu
Cell Lysis and Extraction: Disrupting the cell membrane to release metabolites into the extraction solvent. This can be achieved through solvent action, shaking, or sonication. acs.org
Phase Separation: If a biphasic solvent system like methanol/chloroform/water is used, centrifugation separates the mixture into a polar (aqueous) phase containing metabolites like sugar phosphates and an organic (nonpolar) phase containing lipids. osti.gov
Drying and Storage: The extracted metabolite fraction is typically dried under nitrogen or by lyophilization and stored at -80°C until analysis to ensure stability. vanderbilt.eduosti.gov
To ensure accurate quantification, an internal standard is often added during the extraction process. For isotopic studies, the ideal internal standard is a uniformly ¹³C-labeled cell extract, which contains labeled versions of all metabolites of interest. researchgate.net This approach, known as isotope dilution mass spectrometry (IDMS), effectively corrects for metabolite loss during sample preparation and for matrix effects during analysis, leading to more robust and precise measurements. researchgate.netspringernature.com
Table 1: Comparison of Common Extraction Methods for ¹³C-Labeled Metabolites
| Method | Solvent System | Principle | Advantages | Typical Application |
| Cold Methanol Quenching | Methanol (~ -40°C to -80°C) | Rapidly chills and permeates the cell, halting metabolism. | Effective quenching, good for a broad range of metabolites. | General metabolomics, bacterial and yeast cultures. osti.gov |
| Boiling Ethanol Extraction | 75-80% Ethanol (75-95°C) | Heat denatures enzymes, stopping metabolism and extracting metabolites simultaneously. | Simple, single-step quenching and extraction. | Yeast and plant metabolomics. researchgate.net |
| Biphasic Solvent Extraction | Chloroform/Methanol/Water | Separates polar metabolites from nonpolar lipids into distinct phases. | Allows for simultaneous analysis of different metabolite classes. acs.org | Comprehensive metabolomics, lipidomics. osti.gov |
| Acidic Acetonitrile | Acetonitrile/Water/Formic Acid | Acid denatures proteins and provides an efficient extraction for a wide range of metabolites. | Good for polar and charged metabolites, compatible with LC-MS. | Mammalian cell culture metabolomics. springernature.com |
Many metabolites, including ribose and its phosphorylated derivatives, are polar, nonvolatile molecules. This makes them challenging to analyze directly using techniques like gas chromatography (GC), which requires analytes to be volatile. taylorfrancis.com Even for liquid chromatography-mass spectrometry (LC-MS), the ionization efficiency of sugars can be low. acs.orgrsc.org Chemical derivatization is a crucial sample preparation step used to overcome these limitations. nih.gov
The primary goals of derivatization are:
Increase Volatility: By replacing polar functional groups (like -OH and -COOH) with nonpolar groups, the molecule's boiling point is lowered, making it suitable for GC analysis. taylorfrancis.comajrsp.com
Enhance Thermal Stability: Derivatization can prevent the thermal degradation of sensitive molecules during GC analysis. ajrsp.com
Improve Ionization Efficiency: For MS analysis, derivatization can introduce a readily ionizable group, significantly increasing the signal intensity. acs.orgnih.gov
Generate Informative Fragments: The choice of derivatizing agent can influence how the molecule fragments in the mass spectrometer, potentially yielding more structurally informative ions for analysis. acs.org
A common and widely used derivatization technique for carbohydrates is silylation . cabidigitallibrary.org This process replaces the active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilylimidazole (TMSI) are frequently used. researchgate.netresearchgate.net Silylation is effective for GC-MS analysis and produces characteristic mass spectra that can help identify the sugar and its ring structure. cabidigitallibrary.org
Another important method, particularly for GC-MS analysis of aldoses and ketoses, is oximation followed by silylation . The initial oximation step, often using hydroxylamine, converts the carbonyl group into an oxime, which prevents the sugar from forming multiple anomeric peaks in the chromatogram. ajrsp.comnih.gov This is then followed by silylation of the hydroxyl groups.
For LC-MS analysis, derivatization aims to improve ionization. Reagents that introduce a permanently charged group, such as a quaternary ammonium (B1175870) group, can significantly enhance detection sensitivity in positive ion mode ESI-MS. nih.govnih.gov
Table 2: Common Derivatization Techniques for Ribose Analysis
| Technique | Reagent(s) | Target Group(s) | Analytical Platform | Key Benefit(s) |
| Silylation | BSTFA, MSTFA, TMSI | Hydroxyl (-OH) | GC-MS | Increases volatility and thermal stability; generates characteristic fragments. cabidigitallibrary.orgresearchgate.net |
| Oximation + Silylation | Hydroxylamine HCl, Pyridine; followed by a silylating agent | Carbonyl (C=O), Hydroxyl (-OH) | GC-MS | Prevents multiple anomeric peaks, simplifying chromatograms. ajrsp.comnih.gov |
| Acetylation | Acetic Anhydride | Hydroxyl (-OH) | GC-MS | An alternative to silylation for increasing volatility. acs.org |
| Reductive Amination | e.g., Procainamide, RapiFluor-MS | Reducing end of sugar | LC-MS with Fluorescence/MS | Improves ionization efficiency and allows for fluorescence detection. nih.govacs.org |
Integration of Multi-Omics Data with Isotopic Tracing
Isotopic tracing with D-[3-¹³C]Ribose provides a dynamic view of metabolic fluxes through specific pathways. However, to gain a comprehensive understanding of cellular regulation, it is increasingly necessary to integrate this flux data with other large-scale "omics" datasets, such as transcriptomics, proteomics, and untargeted metabolomics. oup.comportlandpress.com This multi-omics approach allows researchers to connect changes in metabolic activity with alterations in gene expression, enzyme levels, and the broader metabolic landscape. plos.orgbiorxiv.org
The integration of these heterogeneous data types presents significant computational challenges but offers profound biological insights. biorxiv.orgoup.com For example, by combining ¹³C flux data with transcriptomics, one can determine whether a change in the flux through a pathway is due to transcriptional regulation (i.e., changes in the expression of enzyme-coding genes) or metabolic regulation (e.g., allosteric activation or inhibition by metabolites). plos.orgbiorxiv.org
Several computational pipelines and modeling frameworks have been developed to facilitate this integration. plos.orgresearchgate.net These tools often use genome-scale metabolic models (GEMs) as a scaffold to map the different layers of data. biorxiv.orgbiorxiv.org For instance, transcriptomic data can be used to constrain the maximum possible flux through each reaction in a model, while metabolomic data can provide information on substrate availability and allosteric regulation. plos.org The ¹³C tracing data then serves as a critical validation and refinement layer, providing direct measurement of the actual metabolic rates. portlandpress.com
A typical workflow for integrating multi-omics data with isotopic tracing might involve:
Performing parallel experiments where one set of cultures is used for ¹³C tracing (e.g., with D-[3-¹³C]Ribose) and other sets are used for transcriptomic, proteomic, and metabolomic profiling. oup.com
Processing each omics dataset individually to identify significant changes between different experimental conditions. biorxiv.org
Mapping the identified genes, proteins, and metabolites onto a metabolic network model. oup.com
Using the ¹³C-derived flux data to calculate the actual reaction rates within the network. portlandpress.com
Correlating the changes across the different omics layers to identify regulatory nodes and mechanisms. For example, an observed increase in flux through the pentose (B10789219) phosphate (B84403) pathway might be correlated with the upregulation of genes encoding key enzymes like glucose-6-phosphate dehydrogenase. oup.complos.org
This integrated approach moves beyond a static snapshot of the cell, providing a more holistic and dynamic understanding of how metabolic phenotypes arise from the interplay of gene expression and metabolic control. portlandpress.combiorxiv.org
Computational and Modeling Approaches in ¹³c Mfa Utilizing D 3 ¹³c Ribose Data
Metabolic Network Reconstruction for Flux Analysis
The foundation of any ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a well-defined metabolic network model. sci-hub.se This model serves as a mathematical representation of the biochemical reactions occurring within the cell. The reconstruction process involves several key steps:
Defining System Boundaries: This initial step determines which metabolic pathways and reactions are included in the model. For studies utilizing D-[3-¹³C]Ribose, this would typically encompass central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, the TCA cycle, and pathways for nucleotide and amino acid biosynthesis.
Stoichiometric Matrix Construction: A stoichiometric matrix is created to represent the quantitative relationships between metabolites and reactions. Each row in the matrix corresponds to a metabolite, and each column represents a reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction.
Carbon Atom Transitions: A crucial element for ¹³C-MFA is the mapping of carbon atom transitions for each reaction in the network. sci-hub.se This involves tracking the fate of each carbon atom from the substrates to the products. For D-[3-¹³C]Ribose, it is essential to trace the path of the ¹³C label from the third carbon position of ribose as it is metabolized through various pathways. For example, in the non-oxidative PPP, this label will be transferred to different positions in fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.
Inclusion of Cofactor and Energy Balances: While not always mandatory, including balances for cofactors like NAD(P)H and ATP can add further constraints to the model and improve the accuracy of flux estimations. github.io
Model Simplification: To manage computational complexity, genome-scale models are often simplified for ¹³C-MFA. sci-hub.se This can involve lumping sequential irreversible reactions into a single reaction or combining the activities of isoenzymes. sci-hub.se
The accuracy of the reconstructed network is paramount, as errors or omissions in the model can lead to significant inaccuracies in the calculated flux distribution. sci-hub.se
Algorithms for ¹³C-MFA: From Stoichiometric Models to Isotopomer Balancing
Once the metabolic network is established, algorithms are employed to calculate the metabolic fluxes that best explain the experimental isotopic labeling data. This process moves from the stoichiometric model to a more complex isotopomer balancing model.
The core of ¹³C-MFA involves solving a system of equations that describe the flow of isotopes through the metabolic network. psu.edu This can be approached in two primary ways:
The Optimization Approach: This is the more common method, where fluxes are iteratively adjusted to minimize the difference between the experimentally measured and the model-predicted isotopomer distributions. psu.edu
The Direct Approach: This method augments the linear balance constraints with linear constraints derived from the labeling patterns, avoiding more complex non-linear optimization. psu.edu
A key innovation in simplifying these complex calculations was the development of the Elementary Metabolite Units (EMU) framework . mit.edu This framework decomposes the large and complex isotopomer network into smaller, more manageable units, significantly improving computational efficiency. vanderbilt.edu
For non-stationary ¹³C-MFA, where isotopic steady state is not reached, the system is described by a set of ordinary differential equations (ODEs) that model the change in mass isotopomer distributions over time. vanderbilt.edufrontiersin.org This approach is computationally more demanding but can provide valuable information, especially for systems with slow turnover rates or for studying dynamic metabolic responses. vanderbilt.edu
Statistical Analysis of Isotopic Labeling Data and Confidence Interval Determination
A critical aspect of ¹³C-MFA is the statistical evaluation of the results to ensure their reliability. springernature.comnih.gov This involves assessing the goodness-of-fit of the model to the experimental data and determining the precision of the estimated fluxes. springernature.comnih.gov
Goodness-of-Fit Analysis: The chi-squared (χ²) statistical test is commonly used to evaluate how well the model-predicted labeling patterns match the measured data. nih.gov A statistically acceptable fit suggests that the model structure and the estimated fluxes are consistent with the experimental evidence. However, reliance solely on the χ²-test can be problematic and may lead to over- or under-fitting of the model. arxiv.org
Confidence Interval Determination: To quantify the precision of the estimated fluxes, confidence intervals are calculated. springernature.com These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence (e.g., 95%). Methods for calculating these intervals include parameter continuation and evaluating the sensitivity of the sum of squared residuals to variations in flux values. nih.govmdpi.com The width of the confidence intervals indicates the resolvability of a particular flux; wide intervals suggest that the flux is poorly determined by the available data. The inclusion of labeling data from macromolecules like glycogen (B147801) and RNA can help to narrow these confidence intervals, particularly for fluxes in the upper parts of central metabolism. nih.gov
Software Tools and Computational Platforms for ¹³C-MFA
The complexity of ¹³C-MFA necessitates the use of specialized software packages. A variety of tools, both open-source and commercial, are available to facilitate the modeling and analysis workflow. github.ionih.gov These platforms typically provide a comprehensive environment for model construction, simulation, parameter fitting, and statistical analysis. oup.com
| Software Tool | Key Features | Availability |
| INCA | A widely used platform for isotopically non-stationary metabolic flux analysis. github.io | Closed-source |
| 13CFLUX2 | A high-performance suite for designing and evaluating carbon labeling experiments, supporting multicore CPUs and compute clusters. nih.gov | Binaries available |
| METRAN | Based on the EMU framework, it is used for ¹³C-MFA, experiment design, and statistical analysis. mit.edu | Academic license |
| OpenFLUX | An open-source software for efficient modeling and analysis. github.io | Open-source |
| WUFlux | A user-friendly, programming-free platform for flux calculations in MATLAB. github.io | Open-source |
| CeCaFLUX | A web server for standardized and visual instationary ¹³C-MFA, facilitating data sharing. oup.com | Web-based |
| Omix | A visualization software that provides a graphical interface for creating and editing metabolic networks, which can be interfaced with simulation frameworks like 13CFLUX2. oup.com | Free light edition available |
These tools often rely on text-based input files (e.g., XML, FTBL) to define the metabolic model, tracer compositions, and measurement data. oup.comoup.com
Challenges in Data Interpretation and Model Refinement
Despite the power of ¹³C-MFA, several challenges remain in the interpretation of data and the refinement of metabolic models.
Model Validation and Selection: Choosing the most appropriate model structure is a critical and often informal process. researchgate.net Overly complex models can lead to overfitting, where the model fits the experimental noise rather than the true biological signal, while overly simplistic models may not capture the full metabolic reality. arxiv.org The use of independent validation datasets has been proposed as a more rigorous method for model selection. researchgate.netdiva-portal.org
Network Gaps and Promiscuous Enzymes: The metabolic model may have "blind spots," such as unknown or uncharacterized alternative pathways or side-reactions catalyzed by promiscuous enzymes. sci-hub.se These can lead to discrepancies between the model and the data.
Compartmentation: In eukaryotic cells, the compartmentalization of metabolism between the cytosol and mitochondria adds another layer of complexity. It is often necessary to make assumptions about the mixing of metabolite pools, which may not fully reflect the in vivo situation. mdpi.com
Data Scarcity and Quality: The accuracy of flux estimates is highly dependent on the quality and comprehensiveness of the isotopic labeling data. mdpi.com For some metabolites, particularly those present at low intracellular concentrations like sugar phosphates, obtaining precise labeling measurements can be challenging. mdpi.com The use of parallel labeling experiments with different tracers can help to improve flux resolution. mdpi.com
Assumptions of Steady State: Many ¹³C-MFA studies assume both metabolic and isotopic steady state. sci-hub.se While the metabolic steady-state assumption implies constant fluxes, the isotopic steady-state assumption requires that the labeling of metabolites is no longer changing over time. sci-hub.se Verifying these assumptions is crucial for the validity of the results. For systems not at isotopic steady state, non-stationary MFA methods must be employed. vanderbilt.edu
Addressing these challenges often requires an iterative process of model refinement, where discrepancies between the model predictions and experimental data guide modifications to the network structure or the inclusion of additional reactions.
Future Directions in D 3 ¹³c Ribose Research
Development of Novel Positional Labeling Strategies for D-Ribose
The strategic placement of stable isotopes within a molecule is fundamental to the insights that can be gained from tracer experiments. While D-[3-¹³C]Ribose provides valuable information, the development of novel positional labeling strategies for D-Ribose is a key area of future research. This involves creating a wider variety of D-Ribose isotopologues, where the ¹³C atom is placed at different positions (e.g., [1-¹³C], [2-¹³C], [5-¹³C], or even multiply labeled variants). madridge.org
These new labeling patterns will enable researchers to probe different segments of metabolic pathways with greater specificity. For instance, different isotopologues can help to more accurately resolve the fluxes through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis. researchgate.net The synthesis of these novel labeled compounds presents a significant challenge, requiring sophisticated organic chemistry techniques. madridge.org However, the potential payoff in terms of resolving complex metabolic questions is substantial.
| D-Ribose Isotopologue | Potential Research Application |
| D-[1-¹³C]Ribose | Tracing the entry of ribose into the pentose phosphate pathway. |
| D-[2-¹³C]Ribose | Investigating the non-oxidative phase of the pentose phosphate pathway. |
| D-[5-¹³C]Ribose | Studying nucleotide biosynthesis and salvage pathways. madridge.org |
| D-[U-¹³C]Ribose | Providing a general tracer for ribose metabolism in various pathways. |
Advancements in Analytical Sensitivity and Throughput for Isotopic Tracing
The full potential of D-[3-¹³C]Ribose and other isotopic tracers can only be realized with parallel advancements in analytical technology. The future will see continued improvements in the sensitivity, resolution, and throughput of analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscispace.com
High-resolution mass spectrometry is crucial for accurately measuring the mass isotopologue distributions of metabolites, which is the foundation of ¹³C-MFA. creative-proteomics.com Future developments will likely focus on enhancing ionization efficiency and detector sensitivity to analyze smaller sample sizes and detect low-abundance metabolites. scispace.com Furthermore, increasing the speed of analysis is critical for high-throughput screening applications, which are becoming more common in metabolic engineering and drug discovery. researchgate.netnsf.gov The development of automated and high-throughput cell cultivation systems will also be crucial to handle the increased number of samples generated by these studies. researchgate.net
Expansion of ¹³C-MFA to More Complex Biological Systems and Pathways
While ¹³C-MFA has been extensively applied to microorganisms in well-defined media, a major future direction is its expansion to more complex biological systems. researchgate.netethz.ch This includes mammalian cells, tissues, and even whole organisms, which present significant challenges due to compartmentalization and the presence of multiple carbon sources. nsf.govnih.gov The application of ¹³C-MFA to understand the metabolism of the gut microbiome is a particularly exciting and complex frontier. nih.govosti.gov
Researchers are developing more sophisticated metabolic models and computational algorithms to handle the increased complexity of these systems. nih.govfrontiersin.org These models need to account for metabolic exchanges between different cell types and compartments. For example, peptide-based ¹³C-MFA is a novel approach that uses peptide labeling to infer intracellular fluxes in microbial communities, where obtaining separate metabolite data for each species is difficult. osti.gov
| Complex System | Key Challenge | Future Approach |
| Mammalian Cells | Metabolic compartmentalization (e.g., cytosol vs. mitochondria). nsf.gov | Development of multi-compartment metabolic models. |
| Whole Organisms | Inter-organ metabolic exchange. | In vivo labeling studies combined with advanced modeling. |
| Gut Microbiome | High species diversity and complex nutrient environment. nih.gov | Untargeted stable isotope-resolved metabolomics (SIRM) and peptide-based ¹³C-MFA. nih.govosti.gov |
| Plant Metabolism | Complex interplay of carbon and nitrogen metabolism. nih.gov | Multi-isotope tracing and pathway-specific models. |
Synergistic Application of D-[3-¹³C]Ribose Tracing with Other Stable Isotope Probes
The information gleaned from D-[3-¹³C]Ribose tracing can be significantly amplified when used in conjunction with other stable isotope probes. This synergistic approach, often referred to as multi-isotope tracing, allows for the simultaneous tracking of different atoms through metabolic networks. nih.govnih.gov
For example, combining ¹³C-labeled ribose with ¹⁵N-labeled amino acids or ammonia (B1221849) can provide a more complete picture of nucleotide biosynthesis, which involves both carbon and nitrogen precursors. nih.govaanda.org Similarly, using deuterium (B1214612) (²H) labeled water (D₂O) alongside D-[3-¹³C]Ribose can help to quantify fluxes through pathways involving redox reactions and water metabolism. nih.gov This multi-isotope approach provides a more constrained and accurate picture of metabolic fluxes. energy.gov The integration of data from multiple tracers requires advanced computational modeling to deconvolve the complex labeling patterns. energy.gov
| Isotope Combination | Metabolic Process Investigated | Key Insight |
| D-[3-¹³C]Ribose + ¹⁵N-Glutamine | De novo nucleotide synthesis. | Tracing both the ribose backbone and the nitrogenous base precursors. nih.gov |
| D-[3-¹³C]Ribose + ¹⁵N-Ammonia | Amino acid and nucleotide metabolism. | Understanding the interplay between carbon and nitrogen assimilation. nih.gov |
| D-[3-¹³C]Ribose + D₂O | Pentose phosphate pathway and fatty acid synthesis. | Quantifying NADPH production and its utilization. |
| D-[3-¹³C]Ribose + ¹⁸O-O₂ | Oxidative phosphorylation and ROS production. | Investigating the role of oxygen in cellular metabolism. nih.gov |
Q & A
Q. What computational tools are recommended for modeling metabolic networks using this compound tracer data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
